Cupressuflavone: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
Cupressuflavone: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cupressuflavone, a C-8/C-8'' linked biflavonoid derived from the oxidative dimerization of two apigenin (B1666066) units, is a significant secondary metabolite found predominantly within the plant kingdom, particularly in gymnosperms. This document provides an in-depth technical overview of the natural sources, distribution, and quantitative analysis of cupressuflavone. It details its prevalence in the Cupressaceae family and its presence in other families such as Araucariaceae and Podocarpaceae. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and quantification of cupressuflavone, primarily utilizing High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). Quantitative data from various plant sources are summarized in tabular format for comparative analysis. Finally, a logical diagram illustrating the biosynthetic origin of cupressuflavone is provided to aid in understanding its formation. This comprehensive guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development exploring the potential of this bioactive compound.
Introduction
Biflavonoids are a class of polyphenolic compounds formed by the dimerization of two flavonoid moieties. Among these, cupressuflavone has garnered significant interest due to its various reported biological activities. Structurally, it is an 8,8''-biapigenin, resulting from the oxidative coupling of two apigenin molecules.[1] Its natural occurrence is widespread, yet concentrated in specific plant taxa. Understanding the natural sources and distribution of cupressuflavone is crucial for its sustainable sourcing and for chemotaxonomic studies. This guide aims to consolidate the current knowledge on the botanical origins and quantitative presence of cupressuflavone, alongside detailed analytical methodologies.
Natural Sources and Distribution
Cupressuflavone is predominantly found in gymnosperms, with the Cupressaceae family being the most significant and well-documented source.[2][3]
Cupressaceae Family
The cypress family is a major reservoir of cupressuflavone and other biflavonoids, which are considered important chemotaxonomic markers for this group.[4]
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Genus Cupressus : Various species within this genus are rich in cupressuflavone. Cupressus sempervirens (Mediterranean Cypress) is one of the most studied sources.[4] Other species reported to contain cupressuflavone include Cupressus funebris, Cupressus glabra, Cupressus arizonica, Cupressus goveniana, and Cupressus lusitanica.[5] It has also been isolated from Cupressus torulosa and Cupressus macrocarpa.[6][7]
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Other Genera : Cupressuflavone has also been identified in other genera of the Cupressaceae family, such as Juniperus occidentalis (Western Juniper), Juniperus horizontalis, and Microbiota decussata.[1] Additionally, it has been isolated from Cupressocyparis leylandii.[7]
Other Plant Families
While most abundant in the Cupressaceae, cupressuflavone has also been reported in other plant families, primarily within the gymnosperms.
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Araucariaceae Family : This family of coniferous trees is another source of biflavonoids, including cupressuflavone.[8] Species within the genus Araucaria have been found to contain this compound.[9]
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Podocarpaceae Family : The presence of biflavonoids in the Podocarpaceae family suggests it as a potential, though less documented, source of cupressuflavone.[10]
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Ochnaceae Family : Interestingly, cupressuflavone has also been isolated from the leaves of Lophira lanceolata, a species belonging to the Ochnaceae family, indicating its distribution is not strictly limited to gymnosperms.[7]
Quantitative Analysis of Cupressuflavone
The concentration of cupressuflavone can vary significantly depending on the plant species, geographical location, and the specific plant part analyzed. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of cupressuflavone.
Table 1: Quantitative Content of Cupressuflavone in Various Plant Species
| Plant Species | Family | Plant Part | Cupressuflavone Content (mg/g of dry weight unless otherwise specified) | Reference(s) |
| Cupressus sempervirens (from North Coast, Egypt) | Cupressaceae | Leaves | 0.67 | [4] |
| Cupressus sempervirens (from Future University, Egypt) | Cupressaceae | Leaves | 0.35 | [4] |
| Cupressus sempervirens (in vitro callus) | Cupressaceae | Callus | 1.73 | [4] |
| Cupressus funebris | Cupressaceae | Leaves | 2.55 (mg/g fresh weight) | [11] |
| Cupressus sempervirens | Cupressaceae | Leaves | 2.02 (mg/g fresh weight) | [11] |
| Cupressus glabra | Cupressaceae | Leaves | 2.15 (mg/g fresh weight) | [11] |
| Cupressus arizonica | Cupressaceae | Leaves | 2.21 (mg/g fresh weight) | [11] |
| Cupressus goveniana | Cupressaceae | Leaves | 2.33 (mg/g fresh weight) | [11] |
| Cupressus lusitanica | Cupressaceae | Leaves | 2.45 (mg/g fresh weight) | [11] |
Experimental Protocols
Extraction and Isolation of Cupressuflavone
The following protocol is a general procedure for the extraction and isolation of cupressuflavone from plant material, primarily leaves.
4.1.1. Materials and Reagents
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Dried and powdered plant material (e.g., leaves of Cupressus sempervirens)
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Methanol (HPLC grade)
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Ethanol (70%)
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Formic acid
-
Rotary evaporator
-
Liquid nitrogen
-
Mortar and pestle
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
4.1.2. Extraction Procedure [11]
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Freeze fresh leaf tissue (1 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extract the powdered tissue with 30 mL of 70:30 (v/v) ethanol-water, adjusted to pH 2.0 with formic acid. Repeat the extraction four times.
-
Combine the ethanolic extracts and evaporate to dryness under vacuum using a rotary evaporator at room temperature.
-
Dissolve the dried extract in 100 mL of water at pH 2.0 (adjusted with formic acid).
4.1.3. Solid Phase Extraction (SPE) for Sample Clean-up [8]
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Condition a C18 SPE cartridge with 6 mL of methanol, followed by 6 mL of methanol-water (1:1 v/v).
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 6 mL of water to remove polar impurities.
-
Elute the flavonoids, including cupressuflavone, with 6 mL of HPLC grade methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for HPLC analysis.
Quantification of Cupressuflavone by HPLC-DAD
This section details a validated HPLC-DAD method for the simultaneous quantification of cupressuflavone and amentoflavone (B1664850).[4]
4.2.1. Instrumentation and Chromatographic Conditions
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HPLC System : A system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
Column : C18 column (e.g., 150 mm × 4.6 mm I.D., 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of water:acetonitrile (B52724):formic acid (60:40:0.1, v/v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection Wavelength : 330 nm.
-
Injection Volume : 5 µL.
4.2.2. Preparation of Standard and Sample Solutions [4]
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Standard Stock Solution : Prepare a stock solution of cupressuflavone (e.g., 1 mg/mL) in a mixture of acetonitrile and DMSO (1:1, v/v).
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Calibration Standards : Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.5 to 40 µg/mL.
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Sample Solution : Prepare sample solutions by dissolving the dried extracts in acetonitrile:DMSO (1:1, v/v) to a known concentration (e.g., 2.5-5.0 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
4.2.3. Method Validation Parameters [4]
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Linearity : The method should be linear over the tested concentration range (e.g., 0.5-40 µg/mL) with a correlation coefficient (r²) > 0.999.
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Limit of Detection (LOD) and Limit of Quantification (LOQ) : For cupressuflavone, typical values are around 0.15 µg/mL for LOD and 0.47 µg/mL for LOQ.
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Precision : Intraday and interday precision, expressed as Relative Standard Deviation (RSD%), should be less than ±3%.
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Accuracy : The accuracy, expressed as Relative Error (RE%), should be within ±15%.
Biosynthesis and Experimental Workflow Visualization
Biosynthesis of Cupressuflavone
Cupressuflavone is a biflavonoid formed through the oxidative coupling of two apigenin monomers. The biosynthesis of apigenin itself follows the general phenylpropanoid and flavonoid synthesis pathways, starting from L-phenylalanine or L-tyrosine. The dimerization is a subsequent step.
Caption: Logical diagram of Cupressuflavone biosynthesis via oxidative coupling of two Apigenin units.
Experimental Workflow for Cupressuflavone Analysis
The following diagram illustrates the general workflow for the extraction, isolation, and quantification of cupressuflavone from a plant source.
References
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- 4. Analysis of cupressuflavone and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Cupressuflavone Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
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